6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(2,5-Dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a 2,5-dichlorobenzenesulfonyl group. This scaffold is notable for its bicyclic structure, combining a five-membered pyrrole ring fused to a six-membered pyrimidine ring. The sulfonyl group at position 6 introduces strong electron-withdrawing properties, which may enhance stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2S/c13-9-1-2-10(14)12(3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSCKHYAHOVIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the reaction of a pyrrolo[3,4-d]pyrimidine derivative with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK47214)
- Molecular Formula : C₁₃H₁₂FN₃O₂S
- Molecular Weight : 293.32 g/mol
- Key Differences : Replaces the 2,5-dichloro substitution with a 4-fluoro-2-methyl group. The methyl group introduces steric hindrance, while fluorine’s electronegativity may alter electronic interactions. This compound’s lower molecular weight (vs. 295.74 g/mol for the 4-chloro analog) could influence solubility .
6-(4-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK44245)
- Molecular Formula : C₁₂H₁₀ClN₃O₂S
- Molecular Weight : 295.74 g/mol
- Key Differences: Features a single para-chloro substituent instead of 2,5-dichloro. The electron-withdrawing effect of chlorine may stabilize the sulfonyl group similarly to the target compound .
Core Structure Variations
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines
- Example : Compound 1 (antiviral agent)
- Key Differences : The pyrrolo[2,3-d]pyrimidine core shifts the fusion position of the pyrrole and pyrimidine rings. Substituents at positions 4 and 7 (e.g., aryl groups) are critical for antiviral activity against Zika (ZIKV) and dengue (DENV) viruses. This highlights the importance of substitution patterns in biological activity, which may extrapolate to [3,4-d] analogs .
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
- Molecular Formula : C₇H₁₀Cl₂N₂
- Molecular Weight : 221.08 g/mol (free base: 188.23 g/mol)
- Key Differences : Saturation of the 6,7-positions (dihydro structure) increases conformational rigidity compared to the unsaturated target compound. The hydrochloride salt improves aqueous solubility, a strategy relevant for drug formulation .
Functional Group Modifications
tert-Butyl 2,4-Dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
- Molecular Formula : C₁₄H₁₆N₆O₂S
- Molecular Weight : 332.38 g/mol
- Key Differences : The thiadiazole-carbonyl group introduces hydrogen-bonding capability, while morpholine improves solubility. This demonstrates how heterocyclic appendages can modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
